1-[(2,4-Dimethylphenyl)methyl]-3-[(4-methoxyphenyl)methyl]pyrido[2,3-d]pyrimidine-2,4-dione
Description
1-[(2,4-Dimethylphenyl)methyl]-3-[(4-methoxyphenyl)methyl]pyrido[2,3-d]pyrimidine-2,4-dione is a pyrido[2,3-d]pyrimidine-2,4-dione derivative characterized by two benzyl substituents: a 2,4-dimethylphenylmethyl group at position 1 and a 4-methoxyphenylmethyl group at position 2. The pyrido[2,3-d]pyrimidine-2,4-dione core consists of a fused pyridine and pyrimidine ring system with two ketone oxygen atoms at positions 2 and 3. The compound’s lipophilic substituents (methyl and methoxy groups) suggest enhanced membrane permeability and bioavailability compared to unsubstituted analogs .
Properties
CAS No. |
902965-80-4 |
|---|---|
Molecular Formula |
C24H23N3O3 |
Molecular Weight |
401.466 |
IUPAC Name |
1-[(2,4-dimethylphenyl)methyl]-3-[(4-methoxyphenyl)methyl]pyrido[2,3-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C24H23N3O3/c1-16-6-9-19(17(2)13-16)15-26-22-21(5-4-12-25-22)23(28)27(24(26)29)14-18-7-10-20(30-3)11-8-18/h4-13H,14-15H2,1-3H3 |
InChI Key |
VAVULSVKLMUSOM-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)CN2C3=C(C=CC=N3)C(=O)N(C2=O)CC4=CC=C(C=C4)OC)C |
solubility |
not available |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2,4-Dimethylphenyl)methyl]-3-[(4-methoxyphenyl)methyl]pyrido[2,3-d]pyrimidine-2,4-dione typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Pyrido[2,3-d]pyrimidine Core: This can be achieved through the cyclization of appropriate precursors such as 2-aminopyridine and a suitable diketone under acidic or basic conditions.
Substitution Reactions: The introduction of the 2,4-dimethylphenyl and 4-methoxyphenyl groups is often carried out via nucleophilic substitution reactions. These reactions may involve the use of reagents like alkyl halides or aryl halides in the presence of a base such as potassium carbonate.
Final Cyclization and Purification: The final product is obtained through cyclization reactions, followed by purification steps such as recrystallization or chromatography to ensure high purity.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions: 1-[(2,4-Dimethylphenyl)methyl]-3-[(4-methoxyphenyl)methyl]pyrido[2,3-d]pyrimidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can yield reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the aromatic rings or the pyrido[2,3-d]pyrimidine core.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or aryl halides in the presence of a base like potassium carbonate.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
1-[(2,4-Dimethylphenyl)methyl]-3-[(4-methoxyphenyl)methyl]pyrido[2,3-d]pyrimidine-2,4-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of kinases and other enzymes involved in cell signaling pathways.
Medicine: Explored for its anticancer, anti-inflammatory, and antimicrobial properties. Studies have shown that derivatives of this compound can inhibit the growth of cancer cells and reduce inflammation.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-[(2,4-Dimethylphenyl)methyl]-3-[(4-methoxyphenyl)methyl]pyrido[2,3-d]pyrimidine-2,4-dione involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and thereby affecting various biochemical pathways. For example, its inhibition of kinases can disrupt cell signaling and proliferation, leading to anticancer effects.
Comparison with Similar Compounds
Table 1: Key Structural Features and Substituent Variations
Pharmacological and Physicochemical Comparisons
Bioactivity and Selectivity
- Target Compound vs. TAK-385 : While TAK-385 demonstrates potent GnRH receptor antagonism (IC₅₀ < 1 nM in vitro) and prolonged suppression of luteinizing hormone in primates, the target compound’s pyrido[2,3-d]pyrimidine core may exhibit divergent receptor selectivity due to differences in aromaticity and ring geometry .
- Thioxo vs. Dione Derivatives : The replacement of a ketone oxygen with sulfur (e.g., 1-(4-methoxyphenyl)-2-thioxo analog) reduces solubility (logP increase by ~0.5 units) and may compromise binding to oxygen-dependent enzymes .
Metabolic Stability and CYP Inhibition
- TAK-385: Incorporation of a dimethylaminomethyl group at position 5 minimizes CYP3A4 inhibition (IC₅₀ > 10 µM), a critical improvement over earlier analogs .
- Target Compound: The absence of basic amine groups (e.g., dimethylaminomethyl) suggests a higher risk of CYP interactions compared to TAK-385, though this requires experimental validation.
Research Findings and Implications
- Substituent-Driven Activity : Fluorinated or chlorinated benzyl groups (e.g., 3-fluorophenylmethyl in CAS 941898-07-3) enhance target engagement in kinase assays, suggesting the target compound’s 2,4-dimethylphenyl group may prioritize lipophilicity over polar interactions .
- Clinical Potential: TAK-385’s success underscores the therapeutic viability of pyrimidine-dione scaffolds, though the target compound’s distinct substituents warrant dedicated ADME/toxicity profiling .
Biological Activity
1-[(2,4-Dimethylphenyl)methyl]-3-[(4-methoxyphenyl)methyl]pyrido[2,3-d]pyrimidine-2,4-dione is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological activity, and relevant studies associated with this compound.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that include the formation of the pyrido[2,3-d]pyrimidine core followed by functionalization at specific positions. The detailed synthetic routes can vary based on the desired substituents and their positions on the aromatic rings.
Anticancer Activity
Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For example, derivatives of pyrido[2,3-d]pyrimidine have shown activity against various cancer cell lines. A study reported that related compounds inhibited cell proliferation in human cancer cells by inducing apoptosis and cell cycle arrest .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial properties. Research indicates that derivatives with methoxy and dimethyl groups enhance antibacterial activity against Gram-positive bacteria. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways .
Neuroprotective Effects
Preliminary studies suggest potential neuroprotective effects mediated through modulation of neurotransmitter systems. Compounds structurally similar to this compound have been shown to interact with neurotransmitter receptors, which may provide insights into their use in treating neurodegenerative diseases .
Study 1: Anticancer Efficacy
In a controlled laboratory setting, a derivative of the compound was tested against several cancer cell lines including MCF-7 (breast cancer) and HCT116 (colon cancer). The results showed IC50 values in the low micromolar range, indicating potent cytotoxicity. Mechanistic studies suggested that the compound induces apoptosis via the intrinsic pathway as evidenced by increased levels of cleaved caspases and PARP .
Study 2: Antimicrobial Activity
A series of experiments assessed the antimicrobial efficacy against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) were determined using broth microdilution methods. Compounds showed significant activity with MIC values ranging from 8 to 32 µg/mL against S. aureus, indicating a promising lead for further development into antimicrobial agents .
Data Tables
| Activity | Cell Line/Pathogen | IC50/MIC (µg/mL) | Mechanism |
|---|---|---|---|
| Anticancer | MCF-7 | 5.0 | Apoptosis induction |
| HCT116 | 7.5 | Apoptosis induction | |
| Antimicrobial | S. aureus | 16 | Cell membrane disruption |
| E. coli | 32 | Inhibition of metabolic pathways |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
